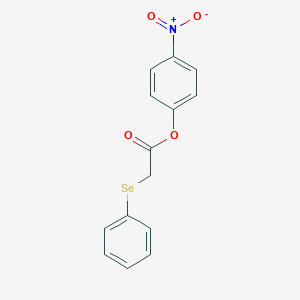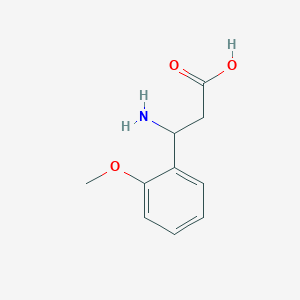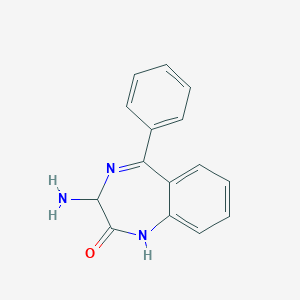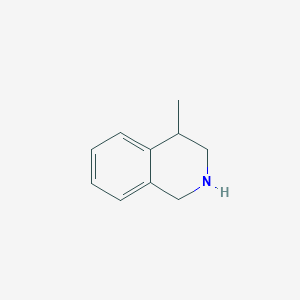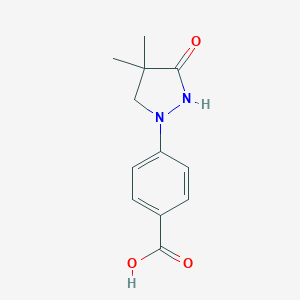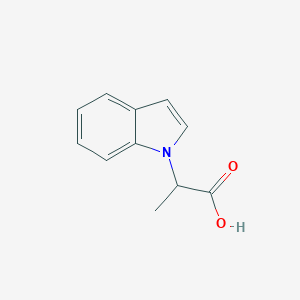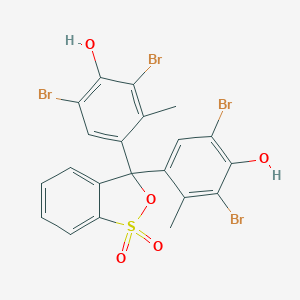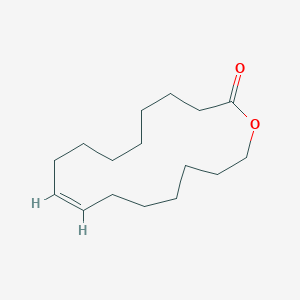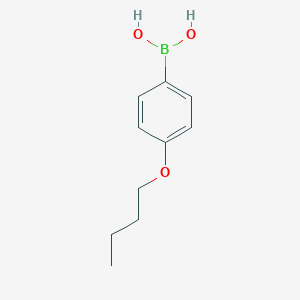![molecular formula C23H20N2 B025190 5-[2-phenyl-2-(4-phenylphenyl)ethyl]-1H-imidazole CAS No. 106147-80-2](/img/structure/B25190.png)
5-[2-phenyl-2-(4-phenylphenyl)ethyl]-1H-imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[2-phenyl-2-(4-phenylphenyl)ethyl]-1H-imidazole, commonly known as PPEI, is a chemical compound that has been extensively studied for its potential use in scientific research. PPEI is a derivative of imidazole, a heterocyclic organic compound that is commonly used in the synthesis of various chemicals. The unique structure of PPEI makes it a promising candidate for various applications in scientific research.
Mécanisme D'action
The mechanism of action of PPEI involves the inhibition of various signaling pathways that are involved in the growth and proliferation of cancer cells. PPEI has been shown to inhibit the expression of various proteins that are involved in the regulation of cell cycle progression, including cyclin D1, cyclin E, and CDK4. PPEI also inhibits the activity of various transcription factors, including NF-κB and AP-1, which are involved in the regulation of gene expression.
Effets Biochimiques Et Physiologiques
PPEI has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that PPEI inhibits the activity of various enzymes, including COX-2, MMP-9, and uPA, which are involved in the regulation of inflammation and angiogenesis. PPEI has also been shown to reduce the expression of various cytokines and chemokines that are involved in the regulation of immune responses.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of PPEI is its potent anti-cancer activity, which makes it a promising candidate for cancer research. PPEI is also relatively easy to synthesize and can be easily scaled up for large-scale production. However, one of the limitations of PPEI is its relatively low solubility in water, which may limit its use in certain applications.
Orientations Futures
There are several future directions for the study of PPEI. One potential direction is the development of new derivatives of PPEI with improved solubility and bioavailability. Another potential direction is the study of the mechanism of action of PPEI in more detail, which may lead to the development of new drugs for the treatment of cancer and other diseases. Additionally, the study of PPEI in combination with other drugs may lead to the development of new and more effective cancer therapies.
Méthodes De Synthèse
The synthesis of PPEI involves the reaction of 2-phenyl-2-(4-phenylphenyl)ethylamine with imidazole in the presence of a suitable catalyst. The reaction yields PPEI as a white crystalline solid with a purity of over 99%. The synthesis method is relatively simple and can be easily scaled up for large-scale production.
Applications De Recherche Scientifique
PPEI has been extensively studied for its potential use in various scientific research applications. One of the most promising applications is in the field of cancer research. PPEI has been shown to exhibit potent anti-cancer activity against various types of cancer cells, including breast, lung, and prostate cancer cells. PPEI works by inhibiting the growth and proliferation of cancer cells, inducing apoptosis, and reducing the expression of various oncogenes.
Propriétés
Numéro CAS |
106147-80-2 |
|---|---|
Nom du produit |
5-[2-phenyl-2-(4-phenylphenyl)ethyl]-1H-imidazole |
Formule moléculaire |
C23H20N2 |
Poids moléculaire |
324.4 g/mol |
Nom IUPAC |
5-[2-phenyl-2-(4-phenylphenyl)ethyl]-1H-imidazole |
InChI |
InChI=1S/C23H20N2/c1-3-7-18(8-4-1)19-11-13-21(14-12-19)23(15-22-16-24-17-25-22)20-9-5-2-6-10-20/h1-14,16-17,23H,15H2,(H,24,25) |
Clé InChI |
ACDFGPARZXCRHD-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(CC3=CN=CN3)C4=CC=CC=C4 |
SMILES canonique |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(CC3=CN=CN3)C4=CC=CC=C4 |
Synonymes |
4-(2-(1,1'-Biphenyl)-4-yl-2-phenylethyl)-1H-imidazole |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



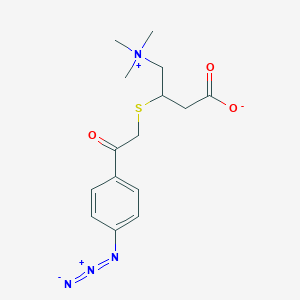
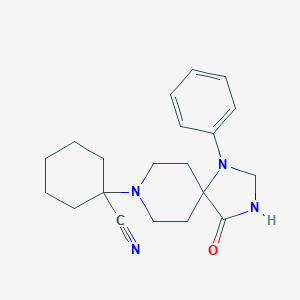
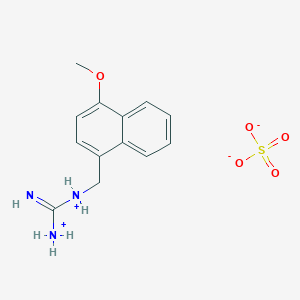
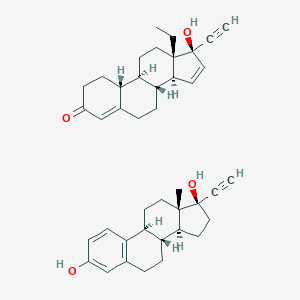
![6b,7a-Dihydro-7H-cycloprop[a]acenaphthylene-7-carboxylic acid ethyl ester](/img/structure/B25115.png)
